molecular formula C6H6F3N5O B1483874 1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 2097967-46-7

1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No. B1483874
CAS RN: 2097967-46-7
M. Wt: 221.14 g/mol
InChI Key: PPSRASAZTFBCGI-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as 3-trifluoromethyl-1-(2-azidoethyl)-5-pyrazolone or TFAP, is a novel compound that has recently attracted interest in the scientific community due to its versatile applications. TFAP is a highly reactive compound that has been used in various fields of research including organic synthesis, biochemistry, and drug design. It is a heterocyclic compound that has a pyrazolone ring with an azidoethyl substituent, and a trifluoromethyl group attached to the ring. This compound has a wide range of applications in both organic synthesis and biochemistry due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Heterocyclic Synthesis : An efficient approach for synthesizing various heterocyclic analogues, including pyrazol-5-ols, has been developed. This method uses reactions of 2-pyrazolin-5-ones with different o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride, yielding tricycles like pyrazolo-pyridin-4(1H)-ones (Eller et al., 2006).

  • Novel Ligands and Catalysis : Research focused on creating novel ligands based on 1H-pyrazole-3-carboxylic acids for applications in medicinal chemistry and metal complex catalysis. This involved developing methods for synthesizing azido-1H-pyrazole-carboxylic acids and their use in copper-catalyzed cycloaddition reactions (Dalinger et al., 2020).

  • Antibacterial Activity : Pyrazol-5-ol derivatives, particularly those with a trifluoromethyl group, have shown promising antibacterial activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Bhavanarushi et al., 2013).

  • Organic Light Emitting Diodes (OLEDs) : Pyrazole chelates with trifluoromethyl substituents have been used in the synthesis of Pt(II) complexes, showing significant applications in the field of OLEDs. These complexes exhibited unique photophysical properties and were used to create efficient white OLEDs with high stability and adequate color-rendering index (Huang et al., 2013).

Applications in Medicinal Chemistry

  • Potential COX-2 Inhibitors : Pyrazol-5-ol derivatives have been explored for their potential as COX-2 inhibitors. This research synthesized various compounds as potential COX-2 inhibitors, demonstrating the versatility of pyrazol-5-ol in medicinal chemistry (Patel et al., 2004).

  • Analgesic Compounds : Selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol was used to obtain various Me-substituted isomers, which showed significant analgesic activity in vivo experiments. This underscores the potential of pyrazol-5-ol derivatives in developing new analgesic compounds (Burgart et al., 2019).

  • Tautomerism Studies : The tautomerism of N-substituted pyrazolones was investigated, which is crucial for understanding the chemical behavior of pyrazol-5-ol derivatives in different environments. This research provides insight into the molecular structures and behaviors relevant to drug design and other medicinal applications (Arbačiauskienė et al., 2018).

properties

IUPAC Name

2-(2-azidoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5O/c7-6(8,9)4-3-5(15)14(12-4)2-1-11-13-10/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSRASAZTFBCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN(C1=O)CCN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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